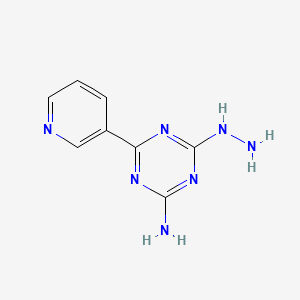

3-Methyl-4-nitroisoxazole-5-carbaldehyde

Overview

Description

3-Methyl-4-nitroisoxazole-5-carbaldehyde is a chemical compound with the molecular formula C5H4N2O4 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 3-Methyl-4-nitroisoxazole-5-carbaldehyde involves several steps. One method involves the reaction of 3,5-dimethyl-4-nitroisoxazole with methylene bis-chalcones to obtain various Michael adducts . Another method involves a green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5 (4H)-ones using modified β-cyclodextrin as a catalyst .Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitroisoxazole-5-carbaldehyde consists of 5 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 156.096 Da .Chemical Reactions Analysis

3-Methyl-4-nitroisoxazole-5-carbaldehyde participates in various chemical reactions. For instance, it can react with primary nitro compounds in a 1:2 molar ratio to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-nitroisoxazole-5-carbaldehyde include its molecular weight, which is 156.1 g/mol. More detailed information about its physical and chemical properties can be found in various chemical databases .Scientific Research Applications

Synthesis of pH-Sensitive Spin Probes

The compound 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides has been synthesized from related imidazol-1-ols. These oximes were converted into 5-cyano derivatives and then reacted with amines to form 5-(di)alkylamino-4H-imidazole 3-oxides. Further treatment with Grignard reagent and oxidation produced stable nitroxides, which are useful as pH-sensitive spin probes (Kirilyuk et al., 2003).

Photophysical and DFT Studies of Pyrazole-Based NLOphores

Pyrazole-based D-π-A derivatives were synthesized from 3-(4-nitrophenyl)-1-pheny-1H-pyrazole-3-carbaldehyde, showing potential in photophysical applications. These derivatives were characterized using various spectroscopic methods, and their photophysical properties were investigated through Density Functional Theory (DFT) and Time-Dependent DFT studies. The dyes showed a high first hyperpolarizability, indicating potential applications in nonlinear optics (Lanke & Sekar, 2016).

Magnetic Properties of Nickel(II) Carboxylate Complexes

In nickel(II) chemistry, the use of 6-methylpyridine-2-carbaldehydeoxime ligand has been explored, leading to the synthesis of penta and hexanuclear complexes. These complexes exhibited unique magnetic properties like antiferromagnetic and ferrimagnetic interactions, which are significant for magnetic material research (Escuer et al., 2011).

Synthesis of Isoxazoles

A novel method for synthesizing 3-substituted isoxazoles-4-carbaldehydes has been developed, providing access to underrepresented structures in drug discovery. This method involved a mechanistically intriguing cascade transformation, highlighting the compound's significance in organic chemistry and pharmaceutical sciences (Burkhard, Tchitchanov, & Carreira, 2011).

Mechanism of Action

Target of Action

Isoxazole derivatives, a class to which this compound belongs, are known to interact with various biological targets depending on their specific structure .

Mode of Action

Isoxazole derivatives are synthesized via reactions of aldehydes with primary nitro compounds .

Biochemical Pathways

Isoxazole derivatives are known to be involved in various biochemical processes depending on their specific structure and target .

Future Directions

properties

IUPAC Name |

3-methyl-4-nitro-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c1-3-5(7(9)10)4(2-8)11-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJTVDSFUIQXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363290 | |

| Record name | 3-Methyl-4-nitroisoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-nitroisoxazole-5-carbaldehyde | |

CAS RN |

6436-64-2 | |

| Record name | 3-Methyl-4-nitroisoxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1607736.png)

![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)

![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)

![1,6,8-Trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one](/img/structure/B1607752.png)

![3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B1607755.png)